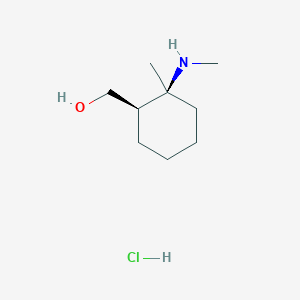

cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride

Description

Chemical Structure and Properties The compound cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride is a cyclohexane derivative with three key substituents: a methyl group (-CH₃), a methylamino group (-NHCH₃), and a hydroxymethyl group (-CH₂OH) in a cis-configuration. The stereochemistry implies that the substituents on the cyclohexane ring are positioned on the same side, influencing its spatial interactions and physicochemical properties.

- Molecular Formula: C₈H₁₈ClNO

- Molecular Weight: ~179.69 g/mol (based on closest analogs)

- Stereochemistry: Two defined stereocenters, with substituents in cis-configuration .

For example, cis-2-aminomethyl-cyclohexanol hydrochloride is a chiral building block in advanced material synthesis .

Properties

IUPAC Name |

[(1R,2S)-2-methyl-2-(methylamino)cyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(10-2)6-4-3-5-8(9)7-11;/h8,10-11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXPITZKQGKERU-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CO)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CO)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of (1-Aminocyclohexyl)methanol

The initial step involves reductive amination to install the methylamino group. (1-Aminocyclohexyl)methanol is treated with acetaldehyde in methanol under inert atmosphere, followed by NaBH₄-mediated reduction at 0°C. Molecular sieves (4Å) are added to sequester water, shifting the equilibrium toward imine formation.

Reaction Conditions :

Hydroxyl Group Protection

The alcohol group is protected to prevent undesired side reactions. Two methodologies are documented:

Method A: Pivalate Protection

(1-(Ethylamino)cyclohexyl)methanol is dissolved in THF, treated with NaH to deprotonate the alcohol, and reacted with trimethylacetyl chloride at 0°C.

Reaction Conditions :

Method B: Silyl Protection

Alternatively, triisopropylsilyl chloride and triethylamine in CH₂Cl₂ afford the silyl-protected derivative.

Reaction Conditions :

Cyclization and Hydrochloride Formation

The final step involves acid-mediated cyclization and salt formation. The protected intermediate is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt.

Reaction Conditions :

Optimization and Challenges

Stereochemical Control

The cis configuration is enforced by the cyclohexane ring’s chair conformation during reductive amination. Computational studies suggest that axial attack of the methylamino group minimizes steric hindrance, favoring the cis isomer.

Yield Improvement Strategies

-

Moisture Exclusion : Rigorous drying of glassware and solvents improves NaH efficiency.

-

Stepwise Quenching : Gradual addition of NaBH₄ prevents exothermic decomposition.

-

Chromatographic Purification : Flash chromatography (10–20% ethyl acetate/hexane) enhances purity to >98%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity, with retention time = 8.2 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Pivalate) | Method B (Silyl Ether) |

|---|---|---|

| Yield | 75% | 71% |

| Protection Efficiency | High (stable to acids) | Moderate (sensitive to fluoride) |

| Deprotection | Acidic hydrolysis | TBAF cleavage |

| Scalability | Suitable for gram-scale | Limited by cost of TIPSCl |

Industrial-Scale Considerations

Synblock’s Protocol (Catalog AB42778) emphasizes cost-effective pivalate protection for kilogram-scale production. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Pharmaceutical Research

Cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride is primarily investigated as a lead compound in drug discovery, particularly targeting neurological disorders. Its structural properties may influence interactions with neurotransmitter receptors, making it a candidate for developing treatments for conditions such as depression and anxiety.

Chemical Biology

Research has focused on the compound's interactions at the molecular level. Studies assessing its binding affinity to neurotransmitter receptors or transporters are crucial for understanding its pharmacodynamics. Such investigations can reveal how the compound influences neurotransmitter levels in synaptic clefts, providing insights into potential therapeutic effects and side effects.

Neuroscience

Preliminary studies have indicated that this compound may modulate synaptic transmission, impacting cognitive functions and mood regulation. This makes it a subject of interest in neuroscience research aimed at elucidating the mechanisms underlying various mental health disorders.

Case Study 1: Neurotransmitter Interaction

A study conducted by researchers at a prominent university examined the binding affinity of this compound to serotonin receptors. Results indicated a significant interaction that suggests potential antidepressant properties, warranting further investigation into its therapeutic applications.

Case Study 2: Behavioral Impact

In an animal model study, administration of the compound resulted in observable changes in behavior consistent with increased serotonin levels. This aligns with its hypothesized mechanism of action as a serotonin reuptake inhibitor, further supporting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

cis-2-Aminomethyl-1-methylcyclohexanol Hydrochloride

- Molecular Formula: C₈H₁₈ClNO

- Structure: Methyl group at C1 and aminomethyl (-CH₂NH₂) at C2 in cis-configuration.

- Key Differences: The target compound has a methylamino (-NHCH₃) group instead of a primary amine (-NH₂) and substituents possibly at C2 (vs. C1 and C2 in this analog).

- Applications : Used in chiral synthesis due to its rigid cyclohexane backbone .

(±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride

- Molecular Formula: C₁₆H₂₅NO₂·HCl

- Structure: Dimethylamino (-N(CH₃)₂) at C2 and 3-methoxyphenyl at C1 in cis-configuration.

- Key Differences : The aromatic 3-methoxyphenyl group enhances opioid receptor binding, making this compound pharmacologically active (e.g., tramadol hydrochloride) .

- Applications: Analgesic drug with serotonin-norepinephrine reuptake inhibition .

cis-2-Aminomethyl-cyclohexanol Hydrochloride

(cis-3-Aminocyclobutyl)methanol Hydrochloride

- Molecular Formula: C₅H₁₀ClNO

- Structure: Cyclobutane ring with aminomethyl and hydroxymethyl groups.

- Key Differences : Smaller, strained cyclobutane ring alters conformational flexibility and reactivity compared to cyclohexane derivatives.

- Applications: Explored in medicinal chemistry for novel drug scaffolds .

CIS-2-AMINO-2-METHYLCYCLOPENTANECARBOXYLIC ACID HYDROCHLORIDE

- Molecular Formula: C₈H₁₄ClNO₂

- Structure: Cyclopentane ring with amino and methyl groups at C2.

- Key Differences : Five-membered ring increases puckering, affecting binding to biological targets.

- Applications : Used in peptide mimetics and enzyme inhibition studies .

Comparative Data Table

Research Findings and Key Observations

Aromatic substituents (e.g., 3-methoxyphenyl) in tramadol analogs significantly boost pharmacological activity via receptor interactions .

Ring Size Impact :

- Cyclohexane derivatives offer conformational flexibility, while cyclobutane/cyclopentane analogs introduce strain, affecting binding kinetics .

Synthetic Utility: Cis-configured cyclohexanol derivatives are preferred in asymmetric synthesis for their predictable stereochemical outcomes .

Biological Activity

Cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structure, characterized by a cyclohexyl ring with a methylamino group and a hydroxymethyl group, suggests diverse biological activities that merit detailed exploration.

- Molecular Formula : C9H20ClNO

- Molecular Weight : Approximately 193.71 g/mol

- Structural Features : The compound features a cyclohexyl ring substituted with a methylamino group and a hydroxymethyl group, which are critical for its biological interactions.

Biological Activity Overview

This compound has been identified as having potential applications in various therapeutic areas, particularly in neurology. The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems.

- Neurotransmitter Receptor Interaction : Preliminary studies indicate that the compound may influence neurotransmitter levels by binding to specific receptors or transporters, potentially modulating synaptic transmission.

- Pharmacodynamics : Understanding the pharmacodynamics involves examining how the compound affects neurotransmitter release and reuptake, which is crucial for its therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methylamino)cyclohexanol | Contains an amino group on cyclohexanol | Potentially different receptor binding profile |

| 2-Amino-1-cyclohexanol | Simple amino alcohol structure | Less steric hindrance compared to target compound |

| 3-Methyl-1-cyclohexanol | Methyl substitution at a different position | Altered physical properties affecting solubility |

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not present in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound. Here are some notable findings:

-

Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity to certain neurotransmitter receptors, suggesting its role as a potential modulator in neurological pathways.

- Example Study : A study investigating its binding properties revealed that it interacts effectively with serotonin receptors, which could be beneficial in treating mood disorders.

-

In Vivo Efficacy : Animal model studies have indicated that this compound may reduce symptoms associated with anxiety and depression through its action on neurotransmitter systems.

- Efficacy Data :

- Dosage : Administered at varying doses (e.g., 5 mg/kg, 10 mg/kg).

- Results : Significant reduction in anxiety-like behavior was observed at higher doses compared to control groups.

- Efficacy Data :

- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Q & A

Q. What are the key considerations for synthesizing cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride with stereochemical control?

- Methodological Answer : Synthesis requires careful selection of chiral precursors and reaction conditions to retain the cis-configuration. For example, alkylation of a cyclohexanol derivative with methylamine under controlled pH (e.g., acidic conditions) can favor the desired stereochemistry. Recrystallization from ethanol-ether mixtures can isolate the cis-isomer, as demonstrated in analogous cyclohexanol hydrochloride syntheses . Clark-Eschweiler methylation (using formaldehyde and formic acid) may also introduce methylamino groups while preserving stereochemistry .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR can resolve the cis-configuration by comparing coupling constants (e.g., axial-equatorial proton interactions in cyclohexane rings) .

- IR Spectroscopy : Peaks near 3200–3500 cm confirm hydroxyl and amine groups, while C-Cl stretches (~600–800 cm) validate the hydrochloride salt .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 285.81 (CHClNO) .

Q. How can researchers safely handle this compound given its physicochemical hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as hydrochloride salts may release HCl vapors under heat .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with a borate buffer (pH 9.2) and γ-cyclodextrin to separate enantiomers based on hydrophobicity and charge .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru(II)-bipyridyl complexes) to enhance regioselectivity in cyclohexanol ring functionalization .

- Solvent Optimization : Use methanol or ethanol as polar protic solvents to stabilize intermediates and reduce side reactions (e.g., isomerization) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites on the cyclohexanol ring and methylamino group .

- Molecular Dynamics (MD) : Simulate docking into receptor pockets (e.g., serotonin transporters) using force fields like AMBER or CHARMM to assess binding affinity .

Q. How can degradation pathways be analyzed under accelerated stability-testing conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation products.

- HPLC-MS Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and characterize degradation impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.